2-Fluoro-3-(piperazin-1-ylmethyl)phenol
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Overview
Description
2-Fluoro-3-(piperazin-1-ylmethyl)phenol is an organic compound that features a fluorine atom, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-fluorophenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups in place of the fluorine atom .
Scientific Research Applications
2-Fluoro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(piperazin-1-ylmethyl)phenol
- 3-Fluoro-4-(piperazin-1-ylmethyl)phenol
- 2-Chloro-3-(piperazin-1-ylmethyl)phenol
Uniqueness
2-Fluoro-3-(piperazin-1-ylmethyl)phenol is unique due to the specific positioning of the fluorine atom and the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C12H17FN2O |
---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(2-fluoro-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
YNFXXIVOBOSKPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCNCC2 |
Origin of Product |
United States |
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